4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 335210-47-4
VCID: VC8466018
InChI: InChI=1S/C13H17N3O3/c1-9-4-6-15(7-5-9)11-3-2-10(13(14)17)8-12(11)16(18)19/h2-3,8-9H,4-7H2,1H3,(H2,14,17)
SMILES: CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-]
Molecular Formula: C13H17N3O3
Molecular Weight: 263.29 g/mol

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

CAS No.: 335210-47-4

Cat. No.: VC8466018

Molecular Formula: C13H17N3O3

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide - 335210-47-4

Specification

CAS No. 335210-47-4
Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
IUPAC Name 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide
Standard InChI InChI=1S/C13H17N3O3/c1-9-4-6-15(7-5-9)11-3-2-10(13(14)17)8-12(11)16(18)19/h2-3,8-9H,4-7H2,1H3,(H2,14,17)
Standard InChI Key JYTMTVBQIJBDGR-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-]
Canonical SMILES CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

The molecular formula of 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is C₁₄H₁₈N₃O₃, with a molecular weight of 276.31 g/mol. Its IUPAC name derives from the benzamide backbone, where the nitro group (-NO₂) occupies the 3-position, and the 4-methylpiperidin-1-yl group is attached to the 4-position of the benzene ring. The piperidine ring introduces a tertiary amine, while the amide group (-CONH₂) enhances hydrogen-bonding potential.

Key Structural Features:

  • Benzamide core: Provides a planar aromatic system for π-π interactions.

  • Nitro group: Electron-withdrawing, influencing electronic distribution and reactivity.

  • 4-Methylpiperidin-1-yl substituent: A six-membered saturated ring with a methyl branch, contributing to steric bulk and lipophilicity.

Synthesis and Manufacturing

The synthesis of 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide can be inferred from analogous compounds. A plausible route involves sequential nitration, nucleophilic substitution, and amidation (Figure 1):

Step 1: Nitration of 4-chlorobenzamide
4-Chlorobenzamide undergoes nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 4-chloro-3-nitrobenzamide. This step exploits the meta-directing effect of the amide group .

Step 2: Nucleophilic substitution
The chlorine atom in 4-chloro-3-nitrobenzamide is replaced by 4-methylpiperidine via an SNAr (nucleophilic aromatic substitution) reaction. This requires elevated temperatures (80–120°C) and a polar aprotic solvent like dimethylformamide (DMF) .

Step 3: Purification
Crude product is purified via recrystallization or column chromatography to achieve >95% purity.

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield
NitrationHNO₃/H₂SO₄, 0–5°C70–80%
Substitution4-Methylpiperidine, DMF, 100°C60–70%
PurificationEthanol/water recrystallization85–90%

Physicochemical Properties

Experimental data for this compound is sparse, but properties can be extrapolated from structural analogs:

  • Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the amide and nitro groups. Low solubility in water (estimated logP = 1.8) .

  • Stability: Stable under ambient conditions but may degrade under strong acids/bases or UV light.

  • Melting Point: Estimated 180–190°C based on similar benzamides .

Biological Activity and Mechanisms

While no direct studies on 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide exist, its structural features suggest potential bioactivity:

Anticancer Activity

Nitroaromatic compounds are known to intercalate DNA or inhibit microtubule assembly. For example, derivatives of 3-nitrobenzamide have shown cytotoxicity against HeLa and MCF-7 cell lines via ROS generation and apoptosis induction .

Comparative Analysis with Structural Analogs

Table 2: Key Differences Between 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide and Analogs

CompoundStructureKey Properties
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acidBenzoic acid instead of benzamideHigher solubility in basic media due to carboxylic acid
N-Methyl-4-(methylamino)-3-nitrobenzamideMethylamino group instead of piperidineReduced steric hindrance, lower logP
3-Nitro-N-phenylbenzamidePhenylamide substituentEnhanced π-π stacking, potential kinase inhibition

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antifungal agents. Its piperidine moiety is a common pharmacophore in CNS drugs, suggesting potential neuropharmacological applications.

Material Science

Nitrobenzamides are utilized in polymer cross-linking due to their photoreactivity. UV-induced radical formation could enable applications in photoresist technologies .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with fungal CYP450 enzymes or human microtubules.

  • SAR Optimization: Modify the piperidine methyl group or nitro position to enhance potency.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

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